5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide
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Overview
Description
The compound 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thiolan ring, and an oxazole carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and propan-2-yl phenyl intermediates, followed by their coupling with the thiolan and oxazole carboxamide units under controlled conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Halogen substitution reactions can modify the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted phenyl derivatives.
Scientific Research Applications
5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BROMOPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE
- 5-(4-FLUOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-12-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the chlorophenyl group may enhance its reactivity and potential biological activity.
Properties
Molecular Formula |
C24H25ClN2O4S |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H25ClN2O4S/c1-16(2)18-5-3-17(4-6-18)14-27(21-11-12-32(29,30)15-21)24(28)22-13-23(31-26-22)19-7-9-20(25)10-8-19/h3-10,13,16,21H,11-12,14-15H2,1-2H3 |
InChI Key |
OTAHCWMRZCOJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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